

Environmental fate and mobility of Flamprop-misopropyl

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An In-depth Technical Guide on the Environmental Fate and Mobility of Flamprop-m-isopropyl

Foreword: **Flamprop-m-isopropyl** is a discontinued arylalanine herbicide. Due to its status, publicly available data on its environmental fate is limited. This guide synthesizes the available information and describes the standard methodologies that would have been employed to study its behavior in the environment, providing a framework for understanding its potential risks.

Physicochemical Properties

The physicochemical properties of a pesticide are fundamental to understanding its environmental distribution and persistence. **Flamprop-m-isopropyl** is a solid with moderate water solubility and is considered volatile.[1] A summary of its known properties is presented in Table 1.

Table 1: Physicochemical Properties of Flamprop-m-isopropyl



Property	Value	Reference(s)
IUPAC Name	propan-2-yl (2R)-2-(N-benzoyl- 3-chloro-4- fluoroanilino)propanoate	[2]
CAS Number	63782-90-1	[2]
Molecular Formula	C19H19CIFNO3	[2][3]
Molecular Weight	363.8 g/mol	[2][4]
Melting Point	84 °C	[5]
Water Solubility	Described as "moderate"	[1]
Vapor Pressure	Data not available	
Log Kow	Data not available	_
Henry's Law Constant	Data not available	

Environmental Fate: Degradation Pathways

The environmental persistence of **Flamprop-m-isopropyl** is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and microbial biodegradation. It is considered to be moderately persistent in soil environments.[1]

Abiotic Degradation

Hydrolysis: The primary abiotic degradation pathway for ester-containing compounds like **Flamprop-m-isopropyl** in water is hydrolysis. This process involves the cleavage of the isopropyl ester bond to form the corresponding carboxylic acid, Flamprop-M, and isopropanol. The rate of hydrolysis is highly dependent on the pH of the surrounding water. While specific half-life data for **Flamprop-m-isopropyl** is not available, this transformation is a critical step in its environmental breakdown.

Photolysis: Photolysis, or degradation by sunlight, can occur in both aquatic environments (aqueous photolysis) and on soil surfaces (soil photolysis). No quantitative data (e.g., DT₅₀



values) for the photolytic degradation of **Flamprop-m-isopropyl** are available in the reviewed literature.

Biotic Degradation

Microbial metabolism is a key process for the degradation of pesticides in soil and water. For **Flamprop-m-isopropyl**, this is expected to be the principal route of dissipation.

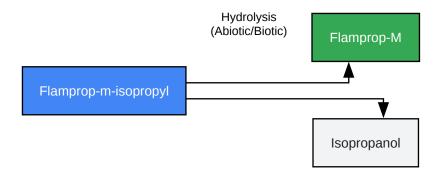
Aerobic Soil Metabolism: In the presence of oxygen, soil microorganisms are expected to readily metabolize **Flamprop-m-isopropyl**. The initial step is the rapid hydrolysis of the ester linkage to form the major metabolite, Flamprop-M (N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine).[6] This acid metabolite can then undergo further degradation. While specific DT₅₀ values for the parent compound are not available, data for the related compound, flamprop-methyl, show a DT₅₀ of approximately 1-2 weeks in various soil types, suggesting a relatively rapid primary degradation.[7]

Table 2: Environmental Degradation of Flamprop-m-isopropyl and Related Compounds



Process	Compartment	Half-life (DT50)	Metabolites	Reference(s)
Aerobic Soil Metabolism	Soil	Moderately persistent (qualitative)	Flamprop-M (Major)	[1][6]
Aerobic Soil Metabolism (Flamprop- methyl)	Sandy Loam, Clay, Medium Loam	~1-2 weeks	Not specified	[7]
Aerobic Soil Metabolism (Flamprop- methyl)	Peat Soil	~2-3 weeks	Not specified	[7]
Hydrolysis	Water	Data not available	Flamprop-M	[6]
Aqueous Photolysis	Water	Data not available	Not specified	
Soil Photolysis	Soil Surface	Data not available	Not specified	

The primary degradation pathway involves the hydrolysis of the ester group.



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Primary degradation step of Flamprop-m-isopropyl.



Environmental Mobility

The mobility of a pesticide in soil governs its potential to leach into groundwater or move via runoff into surface water bodies. This is primarily controlled by its adsorption to soil particles.

Adsorption and Desorption

The tendency of a chemical to bind to soil is quantified by the soil adsorption coefficient (Kd) and, when normalized for organic carbon content, the organic carbon-water partition coefficient (Koc).[8] For **Flamprop-m-isopropyl**, there is a noted concern for leaching to groundwater, which suggests it possesses some degree of mobility.[1] However, specific Kd or Koc values are not available in the public domain. The mobility of a substance is often inversely related to its Koc value; a lower Koc indicates higher mobility.[9]

Table 3: Soil Mobility of Flamprop-m-isopropyl

Parameter	Value	Mobility Classification	Reference(s)
Koc (mL/g)	Data not available	Slightly mobile (qualitative)	[1]
GUS Leaching Potential	Transition state (qualitative)	-	[1]

Experimental Protocols

Specific experimental protocols used for the registration of **Flamprop-m-isopropyl** are not publicly available. However, regulatory submissions for pesticides typically require studies to be conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).[10][11]

Protocol: Aerobic Soil Metabolism (based on OECD 307)

This study aims to determine the rate and pathway of degradation of a test substance in soil under aerobic conditions.[12]

Methodology:



- Soil Selection: A minimum of three distinct soil types are typically used, representing a range of textures, organic matter content, and pH relevant to the intended use areas.
- Test Substance Preparation: ¹⁴C-radiolabeled **Flamprop-m-isopropyl** is used to trace its transformation and allow for mass balance calculations. The substance is applied to fresh soil samples at a concentration representative of the maximum field application rate.
- Incubation: The treated soil samples are maintained in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) for up to 120 days. Aerobic conditions are maintained by a continuous flow of air.
- Trapping Volatiles: The effluent air is passed through traps (e.g., ethylene glycol for organic volatiles, sodium hydroxide for CO₂) to capture any volatile degradation products.
- Sampling and Analysis: Duplicate soil samples are removed at periodic intervals. The soil is
 extracted using appropriate solvents (e.g., acetonitrile/water). The parent compound and its
 transformation products in the extracts are separated, identified, and quantified using
 techniques like High-Performance Liquid Chromatography (HPLC) with radiometric
 detection, followed by Liquid Chromatography-Mass Spectrometry (LC-MS) for structural
 confirmation.
- Data Analysis: The decline of the parent compound concentration over time is used to calculate degradation kinetics, determining the DT₅₀ (time to 50% dissipation) and DT₉₀ values. A mass balance is performed at each sampling point to account for all applied radioactivity.[13]

Protocol: Soil Adsorption/Desorption (based on OECD 106)

This study measures the extent to which a pesticide adsorbs to soil particles, which is crucial for assessing its mobility and leaching potential.[12]

Methodology:

• Soil Selection: At least four different soil types are chosen, characterized for properties such as pH, organic carbon content, texture, and cation exchange capacity.

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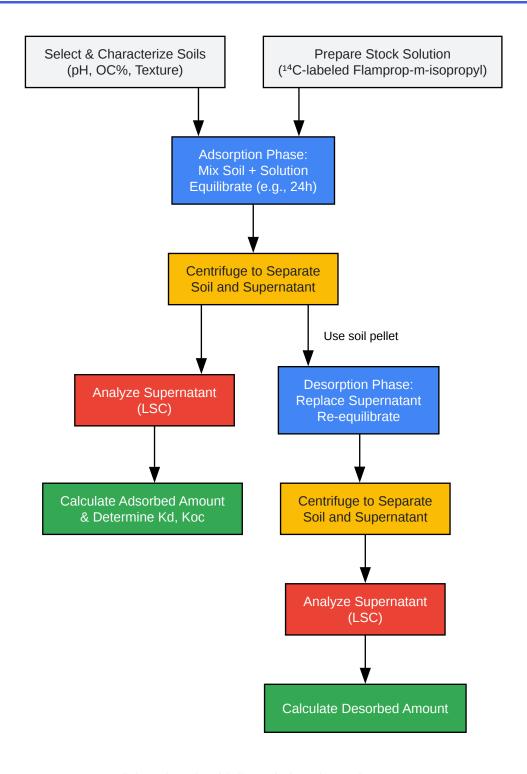




- Preliminary Test: A preliminary test is run to determine the optimal soil-to-solution ratio, equilibration time, and concentration range for the main study.
- Adsorption Phase: A known mass of soil is equilibrated with a solution of ¹⁴C-labeled **Flamprop-m-isopropyl** in 0.01 M CaCl₂ (to mimic soil solution ionic strength). Several concentrations are tested in duplicate. The soil suspensions are agitated in the dark at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
- Analysis (Adsorption): The suspensions are centrifuged to separate the soil and solution phases. The concentration of the test substance remaining in the aqueous phase is measured by Liquid Scintillation Counting (LSC). The amount adsorbed to the soil is calculated by the difference from the initial concentration.
- Desorption Phase: After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh pesticide-free CaCl₂ solution. The samples are re-equilibrated, centrifuged, and the aqueous phase is analyzed as before. This can be repeated for several desorption steps.
- Data Analysis: The data are used to calculate the adsorption (Kd) and desorption (Kdes)
 distribution coefficients. These values are often fitted to the Freundlich equation. The organic
 carbon-normalized adsorption coefficient (Koc) is calculated using the formula: Koc = (Kd / %
 Organic Carbon) * 100.[8]

The following diagram illustrates a generalized workflow for a soil adsorption study.





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Workflow for a soil adsorption/desorption study (OECD 106).



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